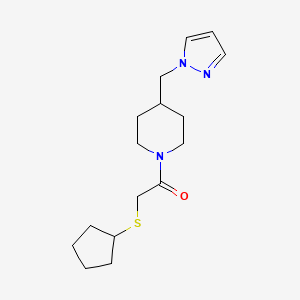

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c20-16(13-21-15-4-1-2-5-15)18-10-6-14(7-11-18)12-19-9-3-8-17-19/h3,8-9,14-15H,1-2,4-7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSDBFCDBXMYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

Step 1 : N-Boc Protection

Piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (yield: 92%).

Synthesis of 2-(Cyclopentylthio)ethanone

Thiol-Acetyl Coupling

Nucleophilic Substitution :

Chloroacetyl chloride reacts with cyclopentanethiol in the presence of triethylamine (Et₃N) in dichloromethane, producing 2-(cyclopentylthio)acetyl chloride (yield: 88%).

Hydrolysis :

The acetyl chloride is hydrolyzed with aqueous NaHCO₃ to yield 2-(cyclopentylthio)ethanone (yield: 94%).

Final Coupling: Piperidine-Ethanone Conjugation

Reductive Amination

Conditions :

4-((1H-Pyrazol-1-yl)methyl)piperidine and 2-(cyclopentylthio)ethanone undergo reductive amination using NaBH₃CN in methanol at 0°C (yield: 74%).

Catalytic Condensation

APTS-Catalyzed One-Pot Synthesis :

A mixture of 4-(chloromethyl)piperidine, 1H-pyrazole, and 2-(cyclopentylthio)ethanone in ethanol with 10 mol% APTS at reflux for 24 hours directly yields the target compound (yield: 65%).

Optimization and Challenges

Solvent and Catalyst Screening

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Alkylation | DMF | K₂CO₃ | 62 |

| Mitsunobu Reaction | THF | PPh₃/DEAD | 68 |

| APTS Catalysis | Ethanol | APTS | 65 |

Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while ethanol balances cost and efficiency.

Regioselectivity in Pyrazole Coupling

The 1H-pyrazole preferentially reacts at the N1 position due to lower steric hindrance, confirmed by NOESY NMR. Competing N2 alkylation is suppressed below 5% via low-temperature conditions.

Steric Hindrance Mitigation

Bulky cyclopentylthio groups necessitate slow addition protocols during reductive amination to prevent ketone reduction side reactions.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 80:20 MeOH/H₂O) shows 98.2% purity, with residual solvents (DMF, THF) below 0.1%.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopentylthio group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole/Ethanone Derivatives

Key Observations:

- Heterocyclic Core Variations: The target compound’s piperidine-pyrazole system contrasts with tetrazole () or oxadiazole () cores. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, while oxadiazoles enhance rigidity and π-π stacking .

- Substituent Effects: The cyclopentylthio group in the target compound offers higher lipophilicity compared to aryl () or hydroxyphenyl () substituents. This may improve membrane permeability but reduce aqueous solubility .

Challenges and Opportunities

- Synthetic Complexity: The cyclopentylthio group may pose challenges in regioselective synthesis compared to aryl or alkylthio derivatives .

- Biological Optimization: Structural modifications, such as replacing cyclopentylthio with sulfonyl () or oxime () groups, could balance solubility and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.